molecular formula C7H11N3O B11921052 (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11921052
M. Wt: 153.18 g/mol
InChI Key: HVJYOIRAMKJIPW-YWEYNIOJSA-N
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Description

(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-ethyl-3-methylpyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylpyrazole: A precursor in the synthesis of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine.

    N-methylhydroxylamine: Another hydroxylamine derivative with similar reactivity.

    Pyrazole: The parent compound of the pyrazole family, known for its wide range of applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the pyrazole ring and the hydroxylamine group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4-

InChI Key

HVJYOIRAMKJIPW-YWEYNIOJSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N\O

Canonical SMILES

CCN1C=C(C(=N1)C)C=NO

Origin of Product

United States

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